![molecular formula C11H12BrFN2 B3060077 8-Fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrobromide CAS No. 1609407-88-6](/img/structure/B3060077.png)
8-Fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrobromide
Overview
Description
8-Fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrobromide is a chemical compound that belongs to the class of indole derivatives and contains a fluorine atom . It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular formula of this compound is C11H11FN2 . The structure includes a fluorine atom and an indole ring .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Its molecular weight is 190.22 . The boiling point is predicted to be 552.3±60.0 °C .Scientific Research Applications
Antiviral Activity
Indole derivatives have been investigated for their antiviral potential. Although specific studies on this compound are limited, related indole derivatives have shown anti-HIV-1 activity . Further research could explore its efficacy against other viruses.
Anticancer Properties
Indole-based compounds often exhibit anticancer effects. While direct evidence for this specific compound is scarce, its structural similarity to other indole derivatives suggests potential antitumor activity. Researchers could explore its impact on cancer cell lines and mechanisms of action .
Safety and Hazards
Mechanism of Action
Mode of Action
A related compound, 2,3,4,5-tetrahydro-1h-pyrido[4,3-b]indole, has been shown to interact with the c-met kinase site in the hydrophobic region . This interaction could potentially provide insight into the mode of action of the 8-fluoro derivative.
Result of Action
A related compound, 2,3,4,5-tetrahydro-1h-pyrido[4,3-b]indole, has been shown to exhibit high antiproliferative activity and c-met inhibitory potency . This could potentially provide insight into the effects of the 8-fluoro derivative.
properties
IUPAC Name |
8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole;hydrobromide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2.BrH/c12-7-1-2-10-8(5-7)9-6-13-4-3-11(9)14-10;/h1-2,5,13-14H,3-4,6H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLUNFNYZJFPCAB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1NC3=C2C=C(C=C3)F.Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrFN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1609407-88-6 | |
Record name | 1H-Pyrido[4,3-b]indole, 8-fluoro-2,3,4,5-tetrahydro-, hydrobromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1609407-88-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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